molecular formula C12H11ClF3NO3 B2725153 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid CAS No. 199803-46-8

5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B2725153
CAS No.: 199803-46-8
M. Wt: 309.67
InChI Key: CIAMUHJMDCFJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)aniline.

    Acylation: The aniline undergoes acylation with a suitable acyl chloride, such as pentanoyl chloride, in the presence of a base like pyridine or triethylamine. This step forms the amide bond.

    Oxidation: The resulting intermediate is then oxidized to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: Further oxidation can occur at the amine or phenyl ring, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

    Reduction: Conversion to 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-hydroxypentanoic acid.

    Oxidation: Formation of quinone derivatives or further oxidized products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances binding affinity and metabolic stability, making the compound more effective in its biological roles.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid
  • 5-{[2-Bromo-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid
  • 5-{[2-Chloro-5-(difluoromethyl)phenyl]amino}-5-oxopentanoic acid

Uniqueness

Compared to similar compounds, 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups, which influence its reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO3/c13-8-5-4-7(12(14,15)16)6-9(8)17-10(18)2-1-3-11(19)20/h4-6H,1-3H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAMUHJMDCFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.